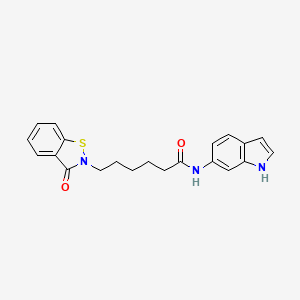![molecular formula C19H26N4O5S B11010280 5-{3-Oxo-3-[4-(propan-2-ylsulfonyl)piperazin-1-yl]propyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B11010280.png)
5-{3-Oxo-3-[4-(propan-2-ylsulfonyl)piperazin-1-yl]propyl}-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-OXO-3-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]PROPYL}-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the imidazolidine-2,4-dione ring and the subsequent attachment of the piperazine and phenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-{3-OXO-3-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]PROPYL}-3-PHENYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-{3-OXO-3-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]PROPYL}-3-PHENYLIMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly enzymes like ADAMTS.
Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects by inhibiting the activity of ADAMTS enzymes, which are involved in the degradation of cartilage. By blocking these enzymes, the compound helps maintain cartilage integrity and reduce inflammation. The molecular targets include the active sites of ADAMTS enzymes, where the compound binds and prevents their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
5-[(PIPERAZIN-1-YL)-3-OXO-PROPYL]-IMIDAZOLIDINE-2,4-DIONE: Another ADAMTS inhibitor with similar structural features.
5-(4-PIPERAZIN-1-YL)-2-ARYLOXAZOLES: Compounds with piperazine and oxazole groups, studied for their biological activities.
Uniqueness
5-{3-OXO-3-[4-(PROPANE-2-SULFONYL)PIPERAZIN-1-YL]PROPYL}-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer its inhibitory activity against ADAMTS enzymes. This makes it a valuable compound in the development of treatments for osteoarthritis and other inflammatory conditions .
Properties
Molecular Formula |
C19H26N4O5S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-[3-oxo-3-(4-propan-2-ylsulfonylpiperazin-1-yl)propyl]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H26N4O5S/c1-14(2)29(27,28)22-12-10-21(11-13-22)17(24)9-8-16-18(25)23(19(26)20-16)15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,20,26) |
InChI Key |
RFPKZACUYXBIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)C(=O)CCC2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11010219.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11010220.png)
![Acetic acid, [(3,4-dimethyl-2-oxo-2h-1-benzopyran-7-yl)oxy]-, ethyl ester](/img/structure/B11010222.png)
![1-cyclohexyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010223.png)
![4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B11010225.png)
![methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11010229.png)
![4-methyl-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11010235.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11010243.png)
![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11010255.png)
![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine](/img/structure/B11010264.png)
![(4-Chlorophenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B11010267.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11010272.png)
![N-[(4-bromophenyl)sulfonyl]-L-serine](/img/structure/B11010276.png)
